- Hepatoprotective triterpenes from traditional Tibetan medicine Potentilla anserinaPhytochemistry (Elsevier), 2014, 102, 169-181,
Cas no 95298-47-8 (Kaji-ichigoside F1)

Kaji-ichigoside F1 structure
商品名:Kaji-ichigoside F1
Kaji-ichigoside F1 化学的及び物理的性質
名前と識別子
-
- 2alpha,3alpha,19alpha-trihydroxyurs-12-en-28-oic acid 28-beta-D-glucopyranosyl ester
- 2alpha,3alpha,19alpha-trihydroxyurs-12-en-28-oic acid beta-D-glucopyranosyl ester
- 2alpha,3alpha,19alpha-trihydroxy-ursolic acid-28-O-bet
- euscaphic acid glucoside ester
- Kaji-ichigoside F1
- Kajiichigoside F1
- 1-O-[(2α,3α)-2,3,19-Trihydroxy-28-oxours-12-en-28-yl]-β-D-glucopyranose
- 28-O-beta-D-Glucopyranosyleuscaphic acid
- 2alpha,3alpha,19alpha-Trihydroxylurs-12-en-28-oic acid-28-O-beta-D-glucopyranoside
- [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,10,11-trihydroxy-
- 28-O-β-D-Glucopyranosyleuscaphic acid
- D
- 2α,3α,19α-Trihydroxylurs-12-en-28-oic acid-28-O-β-D-glucopyranoside
- 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid 28-D-glucopyranoside
- 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid ester glucoside
- Euscaphic acid 28-O-β-D-glucopyranoside
- AKOS037515255
- [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- MS-30964
- KajiichigosideF1
- HY-N2297
- 95298-47-8
- CS-0019624
- DTXSID201316292
- CHEMBL4128666
- (+)-28-Glucosyl tormentate
- 28-Glucosyl tormentate
- (+)-Kaji-ichigoside F1
- DA-64703
- (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (1R,2R,4aS,6aS,6bR,8aR,10S,11R,12aR,12bR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate
-
- インチ: 1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28-,29+,32+,33-,34-,35-,36+/m1/s1
- InChIKey: MLKQAGPAYHTNQQ-FUZXVMJXSA-N
- ほほえんだ: C([C@]12CC[C@@H](C)[C@](O)(C)[C@H]1C1=CC[C@@H]3[C@]4(C[C@@H](O)[C@@H](O)C(C)(C)[C@@H]4CC[C@@]3(C)[C@@]1(CC2)C)C)(=O)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1
計算された属性
- せいみつぶんしりょう: 650.402998g/mol
- ひょうめんでんか: 0
- XLogP3: 3.2
- 水素結合ドナー数: 7
- 水素結合受容体数: 10
- 回転可能化学結合数: 4
- どういたいしつりょう: 650.402998g/mol
- 単一同位体質量: 650.402998g/mol
- 水素結合トポロジー分子極性表面積: 177Ų
- 重原子数: 46
- 複雑さ: 1250
- 同位体原子数: 0
- 原子立体中心数の決定: 16
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 650.8
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 230-232 ºC (chloroform methanol )
- ふってん: 741.5±60.0 °C at 760 mmHg
- フラッシュポイント: 223.6±26.4 °C
- ようかいど: Insuluble (6.51E-4 g/L) (25 ºC),
- じょうきあつ: 0.0±5.6 mmHg at 25°C
Kaji-ichigoside F1 セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Kaji-ichigoside F1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1080-5mg |
Kaji-ichigoside F1 |
95298-47-8 | 98% | 5mg |
¥ 1660 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1080-1 mg |
Kaji-ichigoside F1 |
95298-47-8 | 1mg |
¥3393.00 | 2022-04-26 | ||
eNovation Chemicals LLC | Y1250522-5mg |
KajiichigosideF1 |
95298-47-8 | 98% | 5mg |
$390 | 2024-06-06 | |
TargetMol Chemicals | TN1080-1 mL * 10 mM (in DMSO) |
Kaji-ichigoside F1 |
95298-47-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2590 | 2023-09-15 | |
A2B Chem LLC | AX03333-500mg |
KajiichigosideF1 |
95298-47-8 | 98% by HPLC | 500mg |
$25861.00 | 2024-04-19 | |
A2B Chem LLC | AX03333-1000mg |
KajiichigosideF1 |
95298-47-8 | 98% by HPLC | 1000mg |
$41361.00 | 2024-04-19 | |
A2B Chem LLC | AX03333-5mg |
KajiichigosideF1 |
95298-47-8 | 98% by HPLC | 5mg |
$795.00 | 2024-04-19 | |
A2B Chem LLC | AX03333-100mg |
KajiichigosideF1 |
95298-47-8 | 98% by HPLC | 100mg |
$8035.00 | 2024-04-19 | |
A2B Chem LLC | AX03333-10mg |
KajiichigosideF1 |
95298-47-8 | 98% by HPLC | 10mg |
$1320.00 | 2024-04-19 | |
A2B Chem LLC | AX03333-50mg |
KajiichigosideF1 |
95298-47-8 | 98% by HPLC | 50mg |
$4659.00 | 2024-04-19 |
Kaji-ichigoside F1 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1 h, 0 °C
1.2 Reagents: Acetone ; 0 °C
1.2 Reagents: Acetone ; 0 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 4 d
リファレンス
- Biotransformation of oleanolic acid by Alternaria longipes and Penicillium adametziJournal of Asian Natural Products Research, 2011, 13(2), 160-167,
Kaji-ichigoside F1 Raw materials
Kaji-ichigoside F1 Preparation Products
Kaji-ichigoside F1 関連文献
-
Li-Tao Wang,Mu-Jie Lv,Juan-Yan An,Xiao-Hong Fan,Ming-Zhu Dong,Sun-Dong Zhang,Jian-Dong Wang,Yan-Qiu Wang,Zi-Hui Cai,Yu-Jie Fu Food Funct. 2021 12 1432
-
Yanlin Li,Jing Wang,Linyong Li,Wenhui Song,Min Li,Xin Hua,Yu Wang,Jifeng Yuan,Zheyong Xue Nat. Prod. Rep. 2023 40 1303
95298-47-8 (Kaji-ichigoside F1) 関連製品
- 50-04-4(Cortisone acetate)
- 71-63-6(Digitoxin)
- 52-21-1(prednisolone acetate)
- 53-36-1(Methylprednisolone Acetate)
- 51-98-9(norethindrone acetate)
- 57-85-2(Testosterone propionate)
- 71-58-9(Medroxyprogesterone acetate)
- 78-35-3(Linalyl isobutyrate)
- 50-03-3(Hydrocortisone acetate)
- 58-20-8(Testosterone Cypionate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:95298-47-8)Kaji-ichigoside F1

清らかである:99%/99%
はかる:5mg/10mg
価格 ($):276.0/483.0